

Application Notes & Protocols:

Spectrophotometric Determination of Torularhodin Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Torularhodin*

Cat. No.: *B1231415*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torularhodin is a red carotenoid pigment with a carboxylic acid function, produced by various yeasts, notably of the *Rhodotorula* and *Sporoboromyces* genera.[1][2] Its significant antioxidant properties have garnered interest for applications in the food, cosmetics, and pharmaceutical industries.[2] Accurate quantification of **Torularhodin** is crucial for research and process development. This document provides a detailed protocol for the spectrophotometric determination of **Torularhodin** concentration.

Principle

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a **Torularhodin** extract at its maximum absorption wavelength (λ_{max}), the concentration can be determined using its specific extinction coefficient.

Quantitative Data

The concentration of **Torularhodin** can vary significantly depending on the microbial strain and cultivation conditions. The following tables summarize key spectrophotometric data and

reported concentrations from various studies.

Table 1: Spectrophotometric Properties of **Torularhodin** in Different Solvents.

Solvent	λ_{max} (nm)	Extinction Coefficient (E1% 1cm)	Reference
Chloroform	514	3342	[3]
Acetone	494	Not Reported	[3]
n-Hexane/Ethanol	499	Not Reported	[3]
Ethanol	498	Not Reported	[4]

Table 2: Reported Concentrations of **Torularhodin** from Different Yeast Strains.

Yeast Strain	Carbon Source	Torularhodin Concentration	Reference
Rhodotorula rubra ICCF 209	Not Specified	140-350 $\mu\text{g/L}$	[1]
Sporobolomyces ruberrimus H110	Technical Glycerol	3.70 mg/g	[1]
Rhodotorula mucilaginosa	Glucose	50.5 \pm 3.0 $\mu\text{g/g}$ dry cell weight	[3]
Rhodotorula mucilaginosa	Glycerol	32.0 \pm 1.0 $\mu\text{g/g}$ dry cell weight	[3]
Rhodotorula mucilaginosa	Xylose	17.4 \pm 1.0 $\mu\text{g/g}$ dry cell weight	[3]
Rhodotorula strain ELP2022	Not Specified	151.8 $\mu\text{g/g}$	[4]

Experimental Protocols

This section details the protocol for the extraction and spectrophotometric quantification of **Torularhodin** from yeast biomass.

4.1. Materials and Reagents

- Yeast cell biomass (e.g., from *Rhodotorula* sp.)
- Chloroform (analytical grade)
- Acetone (analytical grade)
- n-Hexane (analytical grade)
- Ethanol (analytical grade)
- Distilled water
- Glass beads (425–600 μm)
- Centrifuge and centrifuge tubes
- Spectrophotometer (UV-Vis)
- Quartz cuvettes
- Vortex mixer
- Water bath

4.2. Extraction of Total Carotenoids

The following is a general procedure for extracting total carotenoids from yeast cells.

- Harvest yeast cells from the culture medium by centrifugation (e.g., 8000 rpm).[\[1\]](#)
- Wash the cell pellet with distilled water and centrifuge again to remove any remaining medium.

- Disrupt the yeast cells to release the intracellular pigments. This can be achieved by methods such as:
 - Solvent Extraction with Mechanical Disruption: Resuspend the wet biomass in a suitable solvent like acetone or a mixture of acetone and water.[1] Add glass beads and vortex vigorously for several minutes to facilitate cell lysis.[5]
 - Thermal Acid Treatment: This method has been reported as effective for total carotenoid release.[3]
- After cell disruption, add n-hexane to the mixture and vortex to partition the carotenoids into the hexane layer.[1]
- Centrifuge the mixture to separate the phases.
- Carefully collect the upper pigmented n-hexane layer.[1]
- Wash the hexane layer with distilled water to remove any water-soluble impurities.[1]

4.3. Spectrophotometric Measurement

- Set the spectrophotometer to scan a wavelength range of 380-700 nm to obtain the absorption spectrum of the extract.[1]
- Use the extraction solvent (e.g., chloroform) as a blank to zero the spectrophotometer.
- Measure the absorbance of the **Torularhodin**-containing extract at its λ_{max} . For chloroform, this is 514 nm.[3]
- If the absorbance is too high (typically > 1.5), dilute the sample with the solvent and re-measure.

4.4. Calculation of **Torularhodin** Concentration

The concentration of **Torularhodin** can be calculated using the Beer-Lambert law and the specific extinction coefficient.

The formula to calculate the concentration in $\mu\text{g/mL}$ is:

$$\text{Concentration } (\mu\text{g/mL}) = (A \times 10^4) / (E^{1\%}_{1\text{cm}})$$

Where:

- A is the absorbance at the λ_{max} .
- $E^{1\%}_{1\text{cm}}$ is the specific extinction coefficient of a 1% solution in a 1 cm cuvette. For **Torularhodin** in chloroform, this value is 3342.[3]

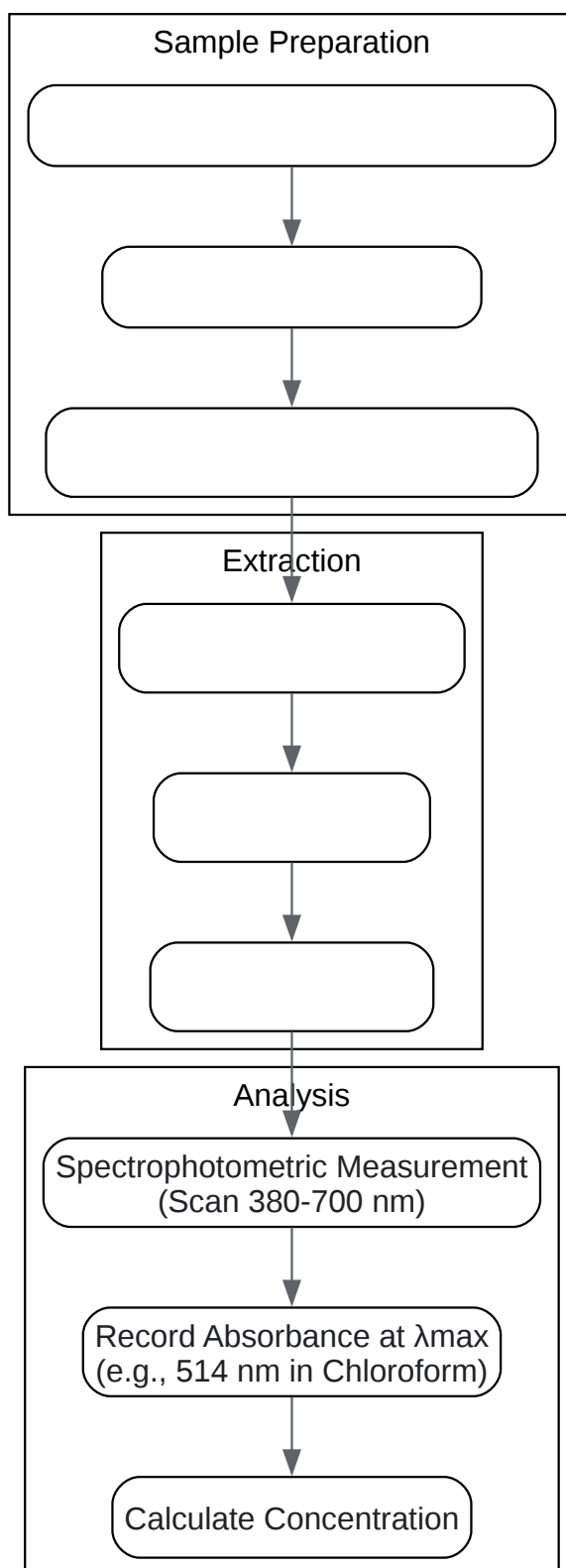
To express the concentration in terms of μg per gram of dry cell weight ($\mu\text{g/g DCW}$):

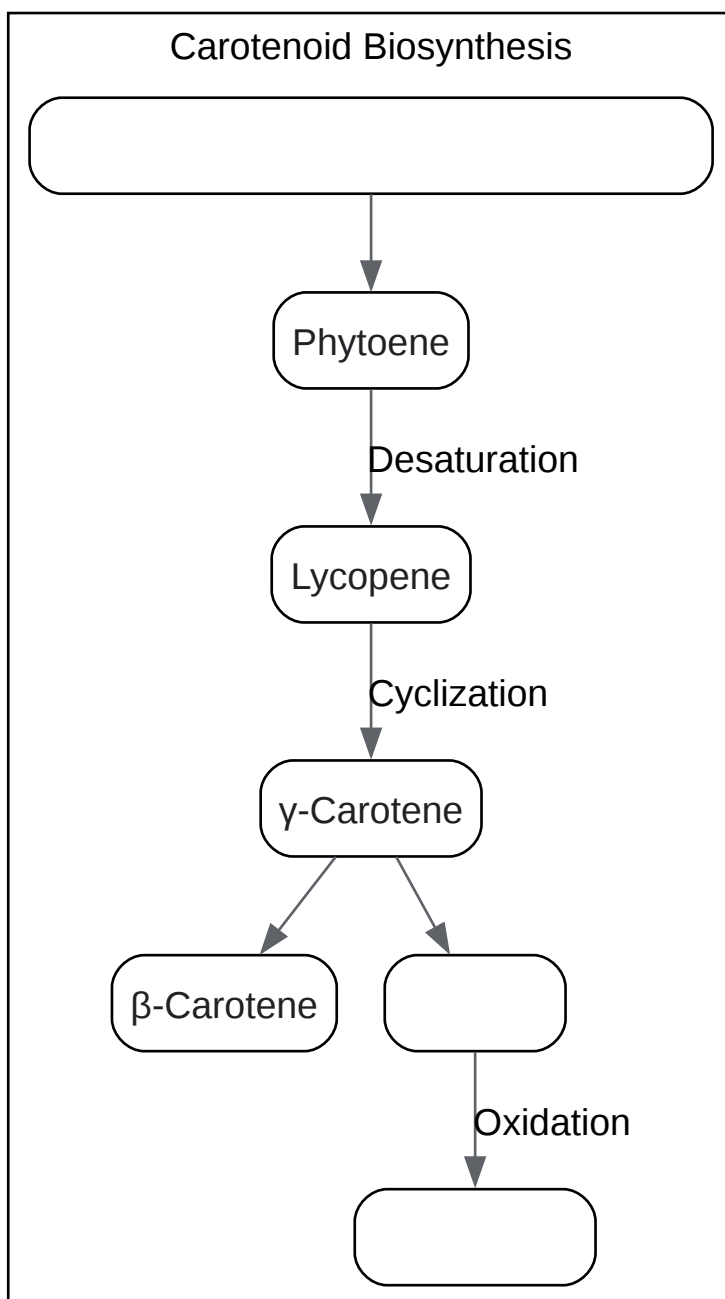
$$\text{Concentration } (\mu\text{g/g DCW}) = (\text{Concentration } (\mu\text{g/mL}) \times \text{Volume of extract (mL)}) / \text{Dry cell weight (g)}$$

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of **Torularhodin**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO₂-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Spectrophotometric Determination of Torularhodin Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231415#spectrophotometric-determination-of-torularhodin-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com